
2-(1H-benzimidazol-1-yl)-N'-(2-hydroxy-3-methoxybenzylidene)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-benzimidazol-1-yl)-N'-(2-hydroxy-3-methoxybenzylidene)acetohydrazide, also known as BHAM, is a chemical compound with potential applications in scientific research. BHAM is a hydrazide derivative of benzimidazole, which has been shown to exhibit a range of biological activities, including antitumor, antiviral, and antibacterial properties. In
作用機序
The mechanism of action of 2-(1H-benzimidazol-1-yl)-N'-(2-hydroxy-3-methoxybenzylidene)acetohydrazide is not fully understood, but it is believed to involve the inhibition of enzymes involved in cellular processes such as DNA replication and protein synthesis. 2-(1H-benzimidazol-1-yl)-N'-(2-hydroxy-3-methoxybenzylidene)acetohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, as well as the activity of ribonucleotide reductase, an enzyme involved in DNA synthesis.
Biochemical and Physiological Effects:
2-(1H-benzimidazol-1-yl)-N'-(2-hydroxy-3-methoxybenzylidene)acetohydrazide has been shown to exhibit a range of biochemical and physiological effects. In addition to its antitumor, antiviral, and antibacterial activities, 2-(1H-benzimidazol-1-yl)-N'-(2-hydroxy-3-methoxybenzylidene)acetohydrazide has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-(1H-benzimidazol-1-yl)-N'-(2-hydroxy-3-methoxybenzylidene)acetohydrazide has also been shown to inhibit the production of reactive oxygen species, which can cause oxidative damage to cells. Additionally, 2-(1H-benzimidazol-1-yl)-N'-(2-hydroxy-3-methoxybenzylidene)acetohydrazide has been shown to inhibit the activity of matrix metalloproteinases, which are involved in tissue remodeling and can contribute to the development of cancer.
実験室実験の利点と制限
2-(1H-benzimidazol-1-yl)-N'-(2-hydroxy-3-methoxybenzylidene)acetohydrazide has several advantages for lab experiments, including its ability to inhibit the activity of enzymes involved in cellular processes, its potential as a treatment for cancer, viral infections, and bacterial infections, and its ability to induce apoptosis in cancer cells. However, there are also limitations to using 2-(1H-benzimidazol-1-yl)-N'-(2-hydroxy-3-methoxybenzylidene)acetohydrazide in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on 2-(1H-benzimidazol-1-yl)-N'-(2-hydroxy-3-methoxybenzylidene)acetohydrazide, including exploring its potential as a treatment for other types of cancer, viral infections, and bacterial infections. Additionally, further research is needed to fully understand its mechanism of action and to develop more effective and less toxic derivatives of 2-(1H-benzimidazol-1-yl)-N'-(2-hydroxy-3-methoxybenzylidene)acetohydrazide. Finally, the development of new methods for synthesizing 2-(1H-benzimidazol-1-yl)-N'-(2-hydroxy-3-methoxybenzylidene)acetohydrazide could lead to more efficient and cost-effective production of this compound.
合成法
The synthesis of 2-(1H-benzimidazol-1-yl)-N'-(2-hydroxy-3-methoxybenzylidene)acetohydrazide involves the reaction of 2-(1H-benzimidazol-1-yl) acetic acid with 2-hydroxy-3-methoxybenzaldehyde in the presence of hydrazine hydrate. The resulting product is 2-(1H-benzimidazol-1-yl)-N'-(2-hydroxy-3-methoxybenzylidene)acetohydrazide, which can be purified through recrystallization. The chemical structure of 2-(1H-benzimidazol-1-yl)-N'-(2-hydroxy-3-methoxybenzylidene)acetohydrazide is shown below:
科学的研究の応用
2-(1H-benzimidazol-1-yl)-N'-(2-hydroxy-3-methoxybenzylidene)acetohydrazide has been shown to exhibit a range of biological activities, making it a potential candidate for scientific research. 2-(1H-benzimidazol-1-yl)-N'-(2-hydroxy-3-methoxybenzylidene)acetohydrazide has been studied for its antitumor activity, with promising results in inhibiting the growth of cancer cells. 2-(1H-benzimidazol-1-yl)-N'-(2-hydroxy-3-methoxybenzylidene)acetohydrazide has also been studied for its antiviral activity, with potential applications in treating viral infections such as HIV and influenza. Additionally, 2-(1H-benzimidazol-1-yl)-N'-(2-hydroxy-3-methoxybenzylidene)acetohydrazide has been shown to exhibit antibacterial activity, making it a potential candidate for developing new antibiotics.
特性
IUPAC Name |
2-(benzimidazol-1-yl)-N-[(Z)-(2-hydroxy-3-methoxyphenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-24-15-8-4-5-12(17(15)23)9-19-20-16(22)10-21-11-18-13-6-2-3-7-14(13)21/h2-9,11,23H,10H2,1H3,(H,20,22)/b19-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHWONSTFKUZDY-OCKHKDLRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NNC(=O)CN2C=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=N\NC(=O)CN2C=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopentyl-1-{1-[(cyclopentylamino)carbonyl]propyl}-1H-pyrazole-3-carboxamide](/img/structure/B6008578.png)
![9-(4-chlorophenyl)-7-(2-pyridinyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6008580.png)
![5-methyl-3-(4-methylphenyl)-N-[3-(4-morpholinyl)propyl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6008587.png)
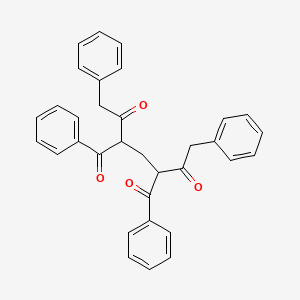
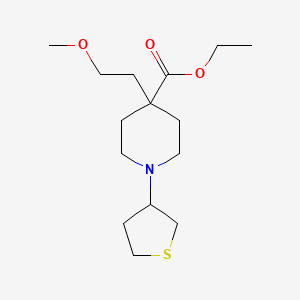
![methyl 1-{2-hydroxy-3-[3-({[3-(1H-pyrazol-1-yl)propyl]amino}methyl)phenoxy]propyl}-4-piperidinecarboxylate](/img/structure/B6008601.png)
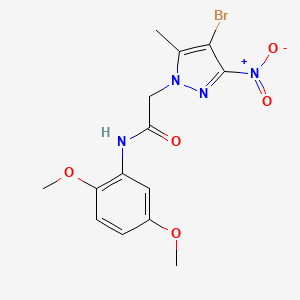
![6-tert-butyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B6008610.png)
![1-[1-(2,6-dimethoxybenzoyl)-3-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B6008618.png)
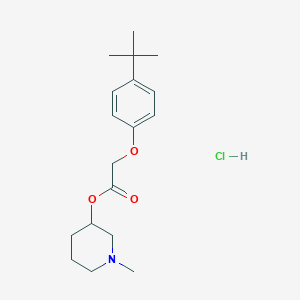
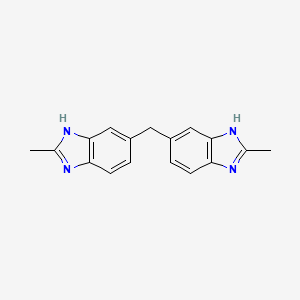
![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-[(2-chlorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6008656.png)
![1-{1-[3-(4-fluorophenyl)propanoyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B6008662.png)
![2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B6008666.png)